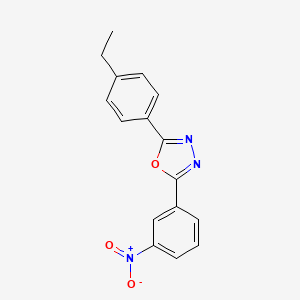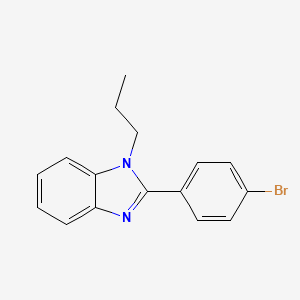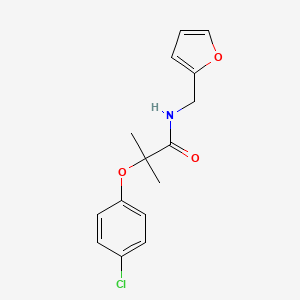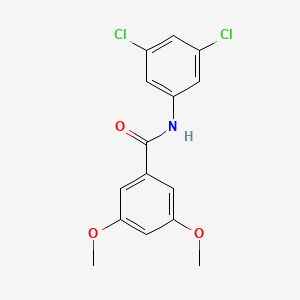
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, commonly known as ENOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. ENOX is a member of the oxadiazole family and is a potent inhibitor of various enzymes and proteins.
Mécanisme D'action
ENOX exerts its biological activities through various mechanisms of action. It acts as an inhibitor of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. ENOX has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
ENOX has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ENOX has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, ENOX has been found to have neuroprotective effects, which can help prevent neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ENOX has several advantages for lab experiments, including its ease of synthesis and its diverse range of biological activities. However, there are also limitations to using ENOX in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on ENOX. One potential area of research is the development of ENOX analogs with improved biological activities and reduced toxicity. Another area of research is the evaluation of ENOX's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of ENOX for its various biological activities.
Conclusion:
ENOX is a heterocyclic compound with diverse biological activities and has shown promising results in various areas of research. Its ease of synthesis and diverse range of biological activities make it a promising candidate for drug development. However, further studies are needed to determine its optimal dosage and administration route and to evaluate its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
ENOX can be synthesized by various methods, including the reaction of 4-ethylbenzoyl hydrazide and 3-nitrobenzoyl chloride in the presence of phosphorus oxychloride, or by the reaction of 4-ethylphenylhydrazine and 3-nitrobenzoyl chloride in the presence of triethylamine. The compound can also be synthesized via a one-pot reaction of 4-ethylbenzohydrazide, 3-nitrobenzohydrazide, and phosphorous oxychloride.
Applications De Recherche Scientifique
ENOX has been extensively studied for its biological activities and has shown promising results in various areas of research. It has been found to exhibit potent antitumor, antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. ENOX has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-11-6-8-12(9-7-11)15-17-18-16(22-15)13-4-3-5-14(10-13)19(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMJTJXKCDMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)



![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)